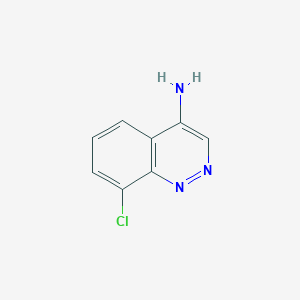
5-(3,6-dihydro-2H-pyran-4-yl)-2-methoxypyridin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pyridinamine, 5-(3,6-dihydro-2H-pyran-4-yl)-2-methoxy- is a complex organic compound with a unique structure that combines a pyridine ring, an amine group, a methoxy group, and a dihydropyran moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinamine, 5-(3,6-dihydro-2H-pyran-4-yl)-2-methoxy- typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the dihydropyran moiety, which is then coupled with a pyridine derivative. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards.
Analyse Des Réactions Chimiques
Types of Reactions
3-Pyridinamine, 5-(3,6-dihydro-2H-pyran-4-yl)-2-methoxy- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine and methoxy groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, pressures, and pH levels to achieve optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
3-Pyridinamine, 5-(3,6-dihydro-2H-pyran-4-yl)-2-methoxy- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-Pyridinamine, 5-(3,6-dihydro-2H-pyran-4-yl)-2-methoxy- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3,6-dihydro-2H-pyran-4-yl)ethanol
- 5-Bromo-2-(3,6-dihydro-2H-pyran-4-yl)-3-pyridinamine
- 3-(3,6-dihydro-2H-pyran-4-yl)-2-fluoropyridine
Uniqueness
3-Pyridinamine, 5-(3,6-dihydro-2H-pyran-4-yl)-2-methoxy- stands out due to its combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering advantages over similar compounds in terms of reactivity and versatility.
Propriétés
Formule moléculaire |
C11H14N2O2 |
|---|---|
Poids moléculaire |
206.24 g/mol |
Nom IUPAC |
5-(3,6-dihydro-2H-pyran-4-yl)-2-methoxypyridin-3-amine |
InChI |
InChI=1S/C11H14N2O2/c1-14-11-10(12)6-9(7-13-11)8-2-4-15-5-3-8/h2,6-7H,3-5,12H2,1H3 |
Clé InChI |
UITHKAFBFUGTJG-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=N1)C2=CCOCC2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


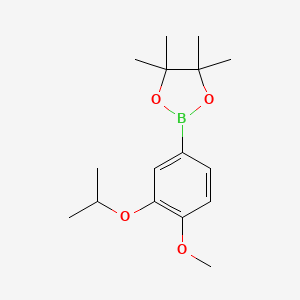
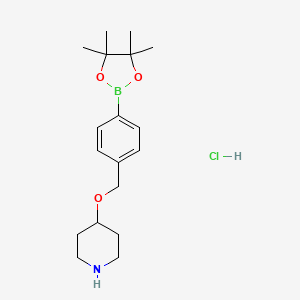
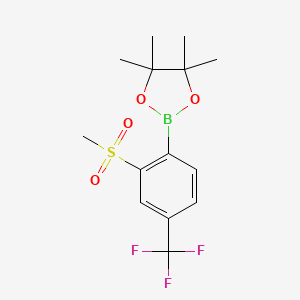

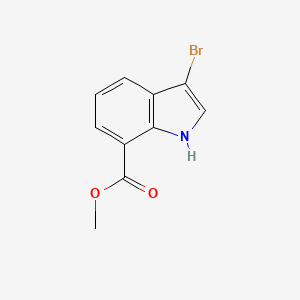
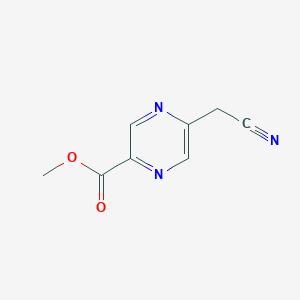


![Methyl 5-[4-(1,3-Dioxolan-2-yl)phenyl]nicotinate](/img/structure/B13921375.png)
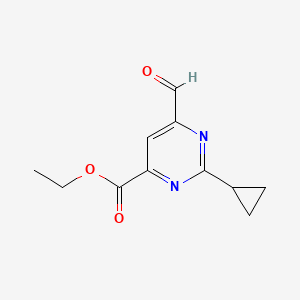
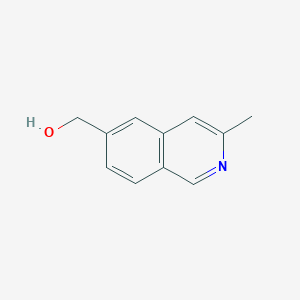

![6-Chloro-4'-(ethylsulfonyl)-2'-methoxy-[1,1'-biphenyl]-3-yl trifluoromethanesulfonate](/img/structure/B13921415.png)
